Triallyl trimellitate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tris(prop-2-enyl) benzene-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-4-9-22-16(19)13-7-8-14(17(20)23-10-5-2)15(12-13)18(21)24-11-6-3/h4-8,12H,1-3,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPURDFRFHUDSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC=C)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29323-03-3 | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-tri-2-propen-1-yl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29323-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4044901 | |

| Record name | Triallyl trimellitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2694-54-4 | |

| Record name | Triallyl trimellitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2694-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triallyl trimellitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002694544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-tri-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triallyl trimellitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triallyl benzene-1,2,4-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIALLYL TRIMELLITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MJD3RL023 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Triallyl Trimellitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of triallyl trimellitate, a versatile molecule with applications in polymer chemistry and materials science. This document details the chemical properties, a robust synthesis protocol, purification methods, and in-depth characterization techniques.

Introduction

This compound (TATM) is the triester of trimellitic acid and allyl alcohol. Its chemical formula is C₁₈H₁₈O₆, and it has a molecular weight of 330.33 g/mol .[1] TATM is a pale yellow, viscous liquid soluble in alcohols and ethers but insoluble in water.[2] The molecule possesses three reactive allyl groups, making it a highly effective cross-linking agent in the production of polymers and resins.[2]

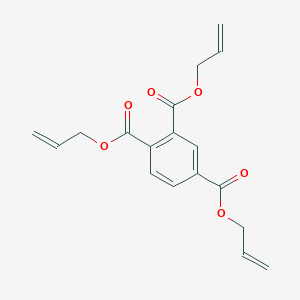

Chemical Structure:

-

IUPAC Name: tris(prop-2-enyl) benzene-1,2,4-tricarboxylate[3]

-

CAS Number: 2694-54-4[3]

-

Molecular Formula: C₁₈H₁₈O₆[3]

Synthesis of this compound

The primary method for synthesizing this compound is the direct esterification of trimellitic anhydride (B1165640) with allyl alcohol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[2] The reaction proceeds by nucleophilic acyl substitution, where the hydroxyl groups of allyl alcohol attack the carbonyl carbons of trimellitic anhydride. To drive the reaction to completion, the water formed as a byproduct is continuously removed.

Synthesis Pathway

Caption: Synthesis of this compound.

Experimental Protocol: Direct Esterification

This protocol is based on established methods for the synthesis of trimellitate esters.[2][4]

Materials:

-

Trimellitic anhydride (1.0 mol)

-

Allyl alcohol (3.5 mol, slight excess)

-

p-Toluenesulfonic acid (0.02 mol, catalyst)

-

Toluene (B28343) (as azeotropic solvent)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is charged with trimellitic anhydride (1.0 mol), allyl alcohol (3.5 mol), and toluene. The flask is equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.

-

Catalyst Addition: p-Toluenesulfonic acid (0.02 mol) is added to the reaction mixture.

-

Esterification: The mixture is heated to reflux with vigorous stirring. The water produced during the reaction is collected in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.

-

Reaction Completion: The reaction is considered complete when the theoretical amount of water has been collected.

-

Work-up: The reaction mixture is cooled to room temperature. The organic layer is washed sequentially with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the toluene is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to remove unreacted allyl alcohol and other impurities, yielding pure this compound.

Characterization of this compound

Physical Properties

A summary of the key physical properties of this compound is provided in the table below.

| Property | Value |

| Appearance | Pale yellow, viscous liquid |

| Solubility | Soluble in alcohol, ether; insoluble in water |

| Density | 1.161 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.525 |

| Boiling Point | 210 °C at 45 mmHg |

Spectroscopic Analysis

FTIR spectroscopy is used to identify the functional groups present in this compound.

Experimental Protocol: A thin film of the purified liquid is placed between two sodium chloride plates and the spectrum is recorded.

Interpretation of the FTIR Spectrum: The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | =C-H stretching (alkene) |

| ~2950-2850 | C-H stretching (alkane) |

| ~1725 | C=O stretching (ester carbonyl) |

| ~1645 | C=C stretching (alkene) |

| ~1250 and ~1100 | C-O stretching (ester) |

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.

Experimental Protocol: The NMR spectra are recorded on a spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard.

¹H NMR Spectral Data (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 7.8 | m | 3H | Aromatic protons (C₆H₃) |

| ~6.1 - 5.8 | m | 3H | -CH=CH₂ |

| ~5.4 - 5.2 | m | 6H | -CH=CH ₂ |

| ~4.8 | d | 6H | -O-CH ₂-CH=CH₂ |

¹³C NMR Spectral Data (Predicted):

| Chemical Shift (δ, ppm) | Assignment |

| ~165-164 | Ester carbonyl carbons (C=O) |

| ~135-130 | Aromatic carbons (quaternary) |

| ~132 | Olefinic carbon (-C H=CH₂) |

| ~130-128 | Aromatic carbons (CH) |

| ~118 | Olefinic carbon (-CH=C H₂) |

| ~66 | Methylene carbon (-O-C H₂-) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Experimental Protocol: The mass spectrum can be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI).

Interpretation of the Mass Spectrum: The mass spectrum will show a molecular ion peak ([M]⁺) at m/z 330. The fragmentation pattern will likely involve the loss of allyl groups (C₃H₅, 41 Da) and subsequent fragmentation of the trimellitate core.[3]

Characterization Workflow

References

An In-depth Technical Guide to the Chemical Properties and Structure of Triallyl Trimellitate

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic characterization of triallyl trimellitate. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a detailed understanding of this trifunctional ester.

Chemical Identity and Properties

This compound, systematically named tris(prop-2-enyl) benzene-1,2,4-tricarboxylate, is a pale yellow, oily liquid.[1][2] Its structure features a central benzene (B151609) ring substituted with three allyl ester groups, which impart its utility as a crosslinking agent and plasticizer.[1][2]

Chemical Structure

Caption: 2D Structure of this compound.

Identifiers and Physical Properties

The key identifiers and physical properties of this compound are summarized in the tables below for easy reference.

| Identifier | Value |

| IUPAC Name | tris(prop-2-enyl) benzene-1,2,4-tricarboxylate[1] |

| Synonyms | Triallyl benzene-1,2,4-tricarboxylate, Trimellitic acid triallyl ester[1] |

| CAS Number | 2694-54-4[1] |

| Molecular Formula | C₁₈H₁₈O₆[1] |

| Molecular Weight | 330.33 g/mol [1] |

| Property | Value |

| Appearance | Pale yellow liquid[1][2] |

| Density | 1.161 g/mL at 25 °C[1] |

| Boiling Point | 210 °C at 4.5 mmHg |

| Refractive Index | n²⁰/D 1.525[1] |

| Solubility | Soluble in alcohol and ether; insoluble in water.[1][2] |

Synthesis and Purification

This compound is typically synthesized via the Fischer esterification of trimellitic anhydride (B1165640) with allyl alcohol, using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[1] The reaction is driven to completion by the continuous removal of water, often accomplished using a Dean-Stark apparatus.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the laboratory-scale synthesis of this compound.

Materials:

-

Trimellitic anhydride (1 mol)

-

Allyl alcohol (3.3 mol, 10% excess)

-

p-Toluenesulfonic acid monohydrate (0.02 mol, catalyst)

-

Toluene (as a water-entraining solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer

-

Dean-Stark apparatus and condenser

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask, add trimellitic anhydride, allyl alcohol, and toluene.

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate to the reaction mixture.

-

Esterification: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

-

Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Washing: Wash the organic layer sequentially with water and then with brine to remove any remaining salts and water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to remove the toluene.

-

Purification: Purify the crude this compound by vacuum distillation to obtain the final product as a pale yellow oil.

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

The structure and purity of this compound are confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR (Proton NMR) Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 - 7.8 | m | 3H | Aromatic protons |

| ~6.1 - 5.8 | m | 3H | -CH=CH₂ |

| ~5.4 - 5.2 | m | 6H | -CH=CH ₂ |

| ~4.8 | d | 6H | -O-CH ₂-CH=CH₂ |

¹³C NMR (Carbon-13 NMR) Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 164 | C=O (Ester carbonyls) |

| ~135 - 132 | Aromatic C-H |

| ~132 - 130 | Aromatic quaternary carbons |

| ~132 | -CH =CH₂ |

| ~119 | -CH=C H₂ |

| ~66 | -O-CH₂ -CH=CH₂ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3080 | C-H stretch | =C-H (alkene) |

| ~2980-2850 | C-H stretch | -C-H (alkane) |

| ~1725 | C=O stretch | Ester carbonyl |

| ~1645 | C=C stretch | Alkene |

| ~1270, ~1120 | C-O stretch | Ester |

| ~990, ~930 | =C-H bend | Alkene (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 330

-

Major Fragments:

-

Loss of an allyl group (-CH₂CH=CH₂): m/z = 289

-

Loss of an allyloxy group (-OCH₂CH=CH₂): m/z = 273

-

Fragments corresponding to the trimellitic acid anhydride ion and its further fragments.

-

Prominent peak for the allyl cation: m/z = 41

-

This comprehensive guide provides essential technical information on this compound for researchers and professionals. The detailed chemical properties, a representative synthesis protocol, and expected spectroscopic data serve as a valuable resource for the application and further study of this versatile chemical compound.

References

CAS number and molecular weight of triallyl trimellitate

An In-depth Technical Guide to Triallyl Trimellitate

This technical guide provides a comprehensive overview of this compound (TATM), focusing on its chemical properties, synthesis, and applications relevant to researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound, also known by synonyms such as TATM and triallyl 1,2,4-benzenetricarboxylate, is a trifunctional monomer notable for its three reactive allyl groups.[1][2][3] These groups make it a highly effective crosslinking agent.[1][4][5] It typically presents as a pale yellow, transparent liquid.[1][4][5]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 2694-54-4 | [1][2][4][6][7] |

| EC Number | 220-264-2 | [1][2] |

| Molecular Formula | C₁₈H₁₈O₆ | [1][2][6][8] |

| Molecular Weight | 330.34 g/mol | [1][2][8] |

| Density | 1.161 g/mL at 25°C | [1][4][5] |

| Boiling Point | 160°C (at 0.1 mmHg) | [1] |

| Refractive Index (n20/D) | 1.525 | [4][5] |

| Solubility | Soluble in alcohol and ether; insoluble in water. | [4][5] |

Synthesis and Experimental Protocols

Synthesis of this compound via Esterification

This protocol describes a general procedure for synthesizing TATM by reacting trimellitic anhydride (B1165640) with allyl alcohol. The reaction is driven to completion by removing the water byproduct using a Dean-Stark apparatus.

Materials:

-

Trimellitic anhydride

-

Allyl alcohol (excess)

-

An acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)[4][5][9]

-

Toluene (B28343) (for azeotropic water removal)

-

5% aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware including a round-bottom flask, Dean-Stark apparatus, reflux condenser, and separatory funnel.[9][10]

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine trimellitic anhydride, a 3- to 5-fold molar excess of allyl alcohol, and enough toluene to fill the trap.[10]

-

Catalyst Addition: Slowly add the acid catalyst to the stirring reaction mixture.

-

Esterification: Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue heating until water ceases to be collected, indicating the reaction is near completion (typically several hours).[10]

-

Neutralization: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash with the 5% sodium bicarbonate solution to neutralize the acid catalyst, repeating until the aqueous layer is neutral.[10]

-

Purification: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

-

Isolation: Remove the solvent and excess allyl alcohol via rotary evaporation. The final product may be further purified by vacuum distillation to yield pure this compound.

Polymerization and Applications

The three allyl groups in TATM allow it to form highly crosslinked, three-dimensional polymer networks through free-radical polymerization.[3][11] This property is central to its primary applications.

Free-Radical Polymerization Protocol

This protocol outlines a general method for the solution polymerization of TATM, which can help control the reaction temperature and delay the onset of gelation.

Materials:

-

This compound (monomer)

-

A suitable solvent (e.g., benzene, toluene)

-

A radical initiator (e.g., AIBN or benzoyl peroxide)[11]

-

Nitrogen gas supply

-

Methanol (B129727) (for precipitation)

-

Reaction flask with condenser, stirrer, and nitrogen inlet.[11]

Procedure:

-

Setup: Dissolve a known quantity of this compound in the solvent within the reaction flask.

-

Initiator Addition: Add the radical initiator (typically 0.5–2 mol% relative to the monomer).[3][11]

-

Inert Atmosphere: Purge the solution with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which inhibits radical polymerization.[3][11]

-

Polymerization: Heat the mixture to the appropriate temperature for the chosen initiator (e.g., 60–80°C for AIBN) under a gentle, continuous nitrogen flow.[11]

-

Monitoring: The reaction's progress can be monitored by analyzing monomer conversion in aliquots taken at various time intervals.

-

Termination and Isolation: After the desired time, cool the reaction. Precipitate the resulting polymer by slowly adding the solution to a large volume of stirred methanol.[10]

-

Purification and Drying: Collect the polymer via filtration, wash with fresh methanol to remove unreacted monomer, and dry in a vacuum oven at a moderate temperature until a constant weight is achieved.[10]

Key Applications

-

Crosslinker and Plasticizer: TATM is primarily used as a highly effective crosslinker and a plasticizer.[1][7] Its structure allows it to create robust networks in polymers, enhancing their thermal stability and mechanical properties.

-

High-Temperature Materials: Due to its high-temperature resistance and low volatility, it is applied in materials that must endure extreme conditions over long periods, such as automotive interior components and wire and cable insulation.[1][12]

-

Pharmaceutical Formulations: While not an active ingredient itself, TATM falls into the class of plasticizers that are used in pharmaceutical dosage forms, such as in polymer coatings for controlled-release tablets or beads.[12][13] Its role would be to improve the flexibility and durability of the polymeric film, which can be critical for controlling drug release kinetics.

Safety and Handling

This compound is considered harmful if swallowed and can cause skin and serious eye irritation.[4][5] It may also lead to respiratory irritation.[4][5]

-

Handling: It should be handled in a well-ventilated area, such as an efficient fume hood. Direct contact with skin and eyes should be avoided by using appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][4]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from sources of ignition.[1]

References

- 1. This compound(TATM) - BeiLi Technologies [beilichem.com]

- 2. This compound | C18H18O6 | CID 75903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 2694-54-4 [amp.chemicalbook.com]

- 5. This compound | 2694-54-4 [chemicalbook.com]

- 6. cenmed.com [cenmed.com]

- 7. parchem.com [parchem.com]

- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Trioctyltrimellitate (TOTM) – Quality solution for durable plastics [penpet.com]

- 13. Determination of plasticizers commonly used in pharmaceutical dosage forms by high performance liquid chromatography | Semantic Scholar [semanticscholar.org]

spectroscopic analysis of triallyl trimellitate (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Analysis of Triallyl Trimellitate

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and chemical properties of molecules is paramount. This compound (TATM), with its applications as a crosslinking agent and in polymer chemistry, necessitates a comprehensive spectroscopic characterization. This guide provides a detailed analysis of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with predicted data, detailed experimental protocols, and a workflow visualization.

Molecular Structure

This compound (IUPAC name: tris(prop-2-enyl) benzene-1,2,4-tricarboxylate) is an aromatic ester with the chemical formula C₁₈H₁₈O₆ and a molecular weight of approximately 330.33 g/mol .[1][2] Its structure consists of a central benzene (B151609) ring substituted with three carboxylate groups at positions 1, 2, and 4, each esterified with an allyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental spectra, the following data is predicted based on established principles of NMR spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the three allyl groups. The asymmetry of the substitution on the benzene ring renders the three aromatic protons chemically non-equivalent.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 - 8.5 | d | 1H | Aromatic H |

| ~8.2 - 8.4 | dd | 1H | Aromatic H |

| ~7.9 - 8.1 | d | 1H | Aromatic H |

| ~5.9 - 6.1 | m | 3H | -CH=CH₂ |

| ~5.2 - 5.4 | m | 6H | -CH=CH₂ |

| ~4.8 - 5.0 | d | 6H | -O-CH₂- |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all 18 carbon atoms in the molecule. Due to symmetry, some carbons in the allyl groups are equivalent.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 167 | C=O (Ester) |

| ~134 - 136 | Aromatic C (quaternary) |

| ~131 - 133 | Aromatic CH |

| ~128 - 130 | Aromatic CH |

| ~131 - 133 | -CH=CH₂ |

| ~118 - 120 | -CH=CH₂ |

| ~65 - 67 | -O-CH₂- |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by the characteristic absorptions of the ester and allyl groups.

Table 3: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | =C-H stretch (aromatic and alkene) |

| ~2980 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1725 | Strong | C=O stretch (ester carbonyl) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1600, ~1470 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1250 - 1100 | Strong | C-O stretch (ester) |

| ~990, ~920 | Strong | =C-H bend (alkene out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

High-Resolution Mass Spectrometry (HRMS)

For C₁₈H₁₈O₆:

-

Calculated Monoisotopic Mass: 330.1103 Da

-

Observed [M+H]⁺: 331.1176 Da[1]

Fragmentation Pattern

Under electron ionization (EI) or electrospray ionization (ESI), this compound is expected to fragment. Key fragment ions observed in LC-MS analysis are presented below.

Table 4: Major Fragment Ions of this compound in MS

| m/z | Possible Assignment |

| 331.1176 | [M+H]⁺ (Protonated molecular ion) |

| 273.0757 | [M - C₃H₅O]⁺ (Loss of an allyloxy radical) |

| 193.0131 | [M - 2(C₃H₅O) - H]⁺ (Loss of two allyloxy groups) |

| 81.0699 | [C₆H₅O]⁺ |

| 41.0386 | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled pulse experiment.

-

Spectral width: 0 to 220 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, the Attenuated Total Reflectance (ATR) method is ideal. Place a single drop of the neat liquid directly onto the ATR crystal (e.g., diamond or ZnSe).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Acquire a background spectrum of the clean, empty ATR crystal prior to sample analysis. The instrument software will automatically subtract the background from the sample spectrum.

-

-

Data Analysis: Identify the major absorption peaks and assign them to the corresponding functional group vibrations.

Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent system such as methanol (B129727) or acetonitrile (B52724)/water.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with a liquid chromatography system.

-

Chromatographic Separation (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Flow rate: 0.3 mL/min.

-

-

Mass Spectrometry Parameters (ESI+):

-

Ionization mode: Electrospray Ionization, positive ion mode.

-

Capillary voltage: 3-4 kV.

-

Source temperature: 120-150 °C.

-

Scan range: m/z 50-500.

-

For fragmentation data (MS/MS), select the precursor ion (m/z 331.1) and apply collision-induced dissociation (CID) with varying collision energies.

-

-

Data Analysis: Analyze the resulting mass spectra to determine the accurate mass of the molecular ion and identify the major fragment ions.

Workflow Visualization

The logical flow of spectroscopic analysis, from sample handling to final data interpretation, is crucial for systematic characterization.

References

thermal stability and degradation of triallyl trimellitate

An In-depth Technical Guide on the Thermal Stability and Degradation of Triallyl Trimellitate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TATM) is a trifunctional monomer characterized by a central benzene (B151609) ring with three ester groups, each connected to a reactive allyl chain.[1] Its molecular formula is C18H18O6, and it has a molecular weight of approximately 330.34 g/mol .[1][2] TATM is utilized as a high-performance crosslinker and plasticizer, particularly in applications demanding high-temperature resistance over extended periods, such as in automotive interiors and specialized wires and cables.[1] The three allyl groups enable the formation of a dense cross-linked polymer network, contributing to the thermal stability of the final material.[1][3] Understanding the thermal stability and degradation profile of TATM is crucial for defining its processing parameters and predicting the long-term performance and reliability of materials incorporating it.

Estimated Thermal Properties of this compound

Direct experimental data on the thermal properties of this compound is not extensively available in public literature. However, by examining structurally similar compounds, such as other allyl esters and trimellitates like triallyl aconitate and trioctyl trimellitate, we can estimate its thermal behavior.[4][5] The presence of the stable aromatic ring and the high molecular weight are expected to contribute to good thermal stability.

| Thermal Property | Estimated Value | Rationale and Remarks |

| Boiling Point (Tb) | > 320 °C (at atmospheric pressure) | The reported boiling point is 160°C at a reduced pressure of 0.1 mmHg.[1] This suggests a high boiling point at atmospheric pressure. Significant polymerization and decomposition are likely to occur at these elevated temperatures. |

| Decomposition Temperature (Td) | Onset > 250 °C | Allyl-containing polymers often exhibit a two-stage degradation, with the initial fragmentation of pendant allyl groups occurring at lower temperatures (around 225-350°C), followed by backbone scission at higher temperatures.[6] The stable benzene core of TATM likely elevates the onset of significant decomposition. |

| Glass Transition Temp. (Tg) of Polymer | > 160 °C | As a trifunctional monomer, TATM is capable of forming a rigid, highly cross-linked polymer network. Such networks typically exhibit high glass transition temperatures due to restricted chain mobility.[5] |

Proposed Thermal Degradation Pathway

The thermal degradation of this compound is anticipated to be a complex process involving multiple reaction pathways. Based on the degradation mechanisms of similar allyl esters and polyesters, the process likely initiates with reactions involving the allyl groups, followed by the cleavage of the ester bonds at higher temperatures.[6][7]

A proposed logical sequence for the thermal degradation of TATM is as follows:

-

Initial Allyl Group Reactions: At elevated temperatures, the pendant allyl groups can undergo various reactions, including cross-linking, cyclization, or fragmentation.[6] This can lead to the initial change in material properties without significant mass loss.

-

Ester Bond Scission: As the temperature increases further, the ester linkages are likely to cleave. This can occur through mechanisms such as β-hydrogen bond scission, leading to the formation of carboxylic acid and alkene end-groups, or through homolytic cleavage, generating radical species.[7]

-

Fragmentation of the Aromatic Core: At very high temperatures, the central trimellitate ring will start to fragment, leading to the evolution of a complex mixture of smaller volatile organic compounds and the formation of a char residue.

Caption: Proposed multi-stage thermal degradation pathway for TATM.

Experimental Protocols for Thermal Analysis

The thermal stability of this compound and its polymeric derivatives is primarily assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the amount of char residue.[8]

Experimental Protocol:

-

Sample Preparation: A small, representative sample of TATM (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA furnace is purged with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert atmosphere.[8]

-

Thermal Program:

-

The sample is equilibrated at a starting temperature, for example, 30°C.

-

The sample is then heated at a constant rate (e.g., 10°C/min or 20°C/min) to a final temperature, typically in the range of 600°C to 800°C.[8]

-

-

Data Analysis:

-

The sample weight is plotted as a percentage of the initial weight against temperature to generate the TGA curve.

-

The first derivative of the weight loss with respect to temperature (DTG curve) is plotted to identify the temperature of the maximum rate of decomposition (Tmax).[8]

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg) of the cured polymer.[8]

Experimental Protocol:

-

Sample Preparation: A small amount of the cured TATM polymer (typically 5-10 mg) is hermetically sealed in a DSC sample pan (e.g., aluminum).

-

Instrument Setup: A sealed empty pan is used as a reference. The DSC cell is maintained under a constant flow of an inert gas like nitrogen.[8]

-

Thermal Program (for Tg determination):

-

The sample is equilibrated at a temperature well below the expected Tg (e.g., 25°C).[8]

-

The sample is heated at a controlled rate (e.g., 10°C/min) to a temperature above the Tg.

-

The sample is then cooled back to the starting temperature.

-

A second heating scan is typically performed at the same rate to ensure a consistent thermal history. The Tg is determined from the second heating curve.

-

-

Data Analysis: The heat flow is plotted against temperature. The glass transition is observed as a step change in the baseline of the DSC curve.

Caption: Standard experimental workflow for TGA and DSC analysis.

References

- 1. This compound(TATM) - BeiLi Technologies [beilichem.com]

- 2. This compound | C18H18O6 | CID 75903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2694-54-4 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of Triallyl Trimellitate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Triallyl trimellitate (TATM), with the chemical formula C₁₈H₁₈O₆, is a pale yellow liquid characterized by the presence of three allyl groups attached to a trimellitate backbone.[1][2] This structure imparts unique properties, making it a highly effective crosslinking agent in the production of polymers and as a plasticizer.[1] Understanding its solubility in various solvents is critical for its effective use in synthesis, formulation, and purification processes.

Solubility Profile of this compound

A thorough review of available literature indicates a consistent qualitative description of this compound's solubility. However, specific quantitative data (e.g., in g/100 mL or mol/L) is not found in publicly accessible databases or scientific papers.

Qualitative Solubility

Multiple sources confirm that this compound is:

This solubility profile is consistent with its chemical structure—a relatively nonpolar ester. The three ester groups and the benzene (B151609) ring contribute to its affinity for organic solvents, while the lack of significant hydrogen bonding capability with water accounts for its aqueous insolubility.

Predicted and Comparative Solubility

In the absence of direct quantitative data for this compound, an estimation of its solubility can be inferred from structurally analogous compounds. For instance, triethylhexyl trimellitate, another trialkyl trimellitate, exhibits the following solubility characteristics:

-

Dimethyl Sulfoxide (DMSO): 10-50 mg/L

-

Ethanol: 10-50 mg/L

-

Acetone (B3395972): >100 mg/L

While not a direct substitute, this data suggests that this compound is likely to exhibit good solubility in polar aprotic solvents like acetone and moderate to low solubility in protic solvents like ethanol.

Based on these observations, a predicted solubility table for this compound is presented below. It is crucial to note that these are estimations and should be confirmed experimentally.

| Solvent Class | Representative Solvents | Predicted Qualitative Solubility |

| Alcohols | Methanol, Ethanol | Soluble |

| Ethers | Diethyl Ether, THF | Soluble |

| Ketones | Acetone | Highly Soluble |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble |

| Chlorinated Solvents | Dichloromethane | Soluble |

| Water | Water | Insoluble |

Experimental Determination of Solubility

To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][5]

Shake-Flask Method Protocol

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Thermostatically controlled shaker

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each selected solvent to the respective vials. The excess solute is crucial to ensure a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient period to allow the undissolved this compound to settle.

-

Alternatively, centrifuge the vials at a set temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Filter the collected supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any remaining undissolved microparticles.

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the analytical range of the quantification method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the diluted samples.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of this compound solubility.

Synthesis of this compound

A common method for the preparation of this compound involves the esterification of trimellitic anhydride (B1165640) with allyl alcohol.[2][3]

General Synthesis Protocol

Reactants:

-

Trimellitic anhydride

-

Allyl alcohol

-

Sulfuric acid (catalyst)

Procedure:

-

Trimellitic anhydride and allyl alcohol are charged into a reaction vessel.

-

A catalytic amount of sulfuric acid is added to the mixture.

-

The reaction mixture is heated to promote the esterification reaction.

-

Water, a byproduct of the reaction, is continuously removed to drive the equilibrium towards the formation of the triester.

-

Upon completion of the reaction, the crude product is purified, typically through washing and distillation, to yield this compound.

Synthesis Workflow Diagram

References

The Core Mechanism of Triallyl Trimellitate Polymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triallyl trimellitate (TATM) is a trifunctional monomer pivotal in the synthesis of highly crosslinked polymers. Its utility spans a wide range of applications, including the modification of polymers to enhance thermal and mechanical properties. This technical guide provides a comprehensive overview of the core mechanisms governing the polymerization of TATM, with a focus on free-radical induced processes. The intricate interplay between propagation, chain transfer, intramolecular cyclization, and intermolecular crosslinking is detailed. This document also presents relevant quantitative data, detailed experimental protocols derived from analogous multi-allyl systems, and visual representations of the key pathways to facilitate a deeper understanding for researchers and professionals in polymer chemistry and material science.

Introduction

This compound (TATM) is an aromatic tri-ester featuring three reactive allyl groups. This structural characteristic makes it a valuable crosslinking agent and a monomer for the formation of complex, three-dimensional polymer networks. The polymerization of TATM, and multi-allyl monomers in general, proceeds via a free-radical chain mechanism. However, the kinetics and the final polymer architecture are significantly influenced by the inherent reactivity of the allyl groups, which are prone to degradative chain transfer reactions. This guide will elucidate the fundamental steps of TATM polymerization, from initiation to the formation of a highly crosslinked network.

The Free-Radical Polymerization Mechanism of this compound

The polymerization of TATM is initiated by the generation of free radicals, which can be achieved through thermal decomposition of an initiator or by photolysis. The overall process can be broken down into the classical steps of initiation, propagation, and termination, with the addition of crucial side reactions that define the final network structure.

Initiation

The process begins with the decomposition of a radical initiator (I) to produce primary radicals (R•). Common initiators for bulk polymerization include peroxides like benzoyl peroxide (BPO) or dicumyl peroxide (DCP), and azo compounds such as azobisisobutyronitrile (AIBN).[1] These primary radicals then add to one of the allyl double bonds of a TATM molecule to start a growing polymer chain.

-

Decomposition: I -> 2R•

-

Addition: R• + M -> RM• (where M is the TATM monomer)

Propagation

The newly formed radical (RM•) propagates by adding to subsequent TATM monomers. Due to the presence of three allyl groups, the propagation can lead to a growing polymer chain with pendant allyl groups.

RM• + M -> RMM•

A significant characteristic of allyl monomer polymerization is the competing reaction of degradative chain transfer .[2] In this process, a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This results in a terminated polymer chain and a resonance-stabilized allyl radical from the monomer. This new radical is less reactive and less likely to initiate a new chain, thus slowing down the overall polymerization rate and limiting the kinetic chain length.[2]

P• + M -> PH + M• (allyl radical)

Intramolecular Cyclization

A growing polymer chain containing a pendant allyl group can undergo an intramolecular cyclization reaction. The radical end of the chain can attack its own pendant double bond, forming a cyclic structure within the polymer backbone. This process is more prevalent at lower monomer concentrations.

Intermolecular Crosslinking and Gelation

As the polymerization progresses and monomer is consumed, the likelihood of intermolecular reactions increases. A growing radical on one polymer chain can attack a pendant allyl group on a neighboring chain. This intermolecular crosslinking is the fundamental process that leads to the formation of a three-dimensional network structure.

The point at which a continuous network is formed throughout the reaction vessel is known as the gel point . Beyond this point, the polymer becomes insoluble in solvents. The gel point in the polymerization of multi-allyl compounds like diallyl phthalate (B1215562) (a structural analog of TATM) is often significantly delayed compared to theoretical predictions, a phenomenon attributed to the prevalence of intramolecular cyclization and the effects of diffusion control.

Termination

The growing polymer chains are ultimately terminated through conventional mechanisms such as radical combination or disproportionation.

-

Combination: P• + P'• -> P-P'

-

Disproportionation: P• + P'• -> PH + P'(-H)

Quantitative Data Summary

Direct quantitative kinetic data for the homopolymerization of this compound is not extensively available in public literature. However, data from the polymerization of diallyl phthalate (DAP), a structurally similar di-allyl monomer, can provide valuable insights.

| Parameter | Value (for Diallyl Phthalate Polymerization) | Conditions | Reference |

| Overall Activation Energy | 26.8 kcal/mol | Bulk polymerization | [2] |

| Gel Point (Conversion) | ~25% | Bulk polymerization with benzoyl peroxide at 80°C | [1] |

| Residual Unsaturation at Gel Point | High | Bulk polymerization | [1] |

Note: The polymerization of TATM is expected to lead to a lower gel point conversion due to its higher functionality (three allyl groups versus two in DAP).

Experimental Protocols

The following are generalized experimental protocols for the bulk polymerization and characterization of multi-allyl monomers, which can be adapted for this compound.

Bulk Polymerization of this compound (Illustrative Protocol)

This protocol describes a typical procedure for the free-radical initiated bulk polymerization of TATM.

Materials:

-

This compound (TATM), inhibitor removed.

-

Benzoyl peroxide (BPO), recrystallized.

-

Nitrogen gas, high purity.

-

Methanol.

-

Glass polymerization tubes.

Procedure:

-

Monomer Preparation: The inhibitor (typically hydroquinone (B1673460) or its derivatives) is removed from TATM by washing with an aqueous alkaline solution followed by water, drying over an anhydrous salt (e.g., MgSO₄), and distillation under reduced pressure.

-

Initiator Addition: A known quantity of benzoyl peroxide (e.g., 1 mol% relative to the monomer) is dissolved in the purified TATM monomer.

-

Polymerization Setup: The monomer-initiator mixture is placed in a glass polymerization tube. The tube is then subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: The sealed tube is placed in a constant temperature bath (e.g., at 80°C) to initiate polymerization.

-

Termination and Isolation: The polymerization is stopped at a desired time or conversion by rapidly cooling the tube in an ice bath. The polymer is then precipitated by pouring the viscous solution into a large excess of a non-solvent, such as methanol.

-

Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried to a constant weight in a vacuum oven at a moderate temperature (e.g., 60°C).

Determination of Gel Content

This protocol is used to quantify the extent of crosslinking in the polymerized TATM.

Materials:

-

Cured polymer sample.

-

Solvent (e.g., acetone (B3395972) or toluene).

-

Soxhlet extraction apparatus.

-

Stainless steel mesh cage.

-

Analytical balance.

-

Vacuum oven.

Procedure:

-

A sample of the cured TATM polymer of known weight (W_initial) is placed in a stainless steel mesh cage.

-

The cage containing the sample is placed in a Soxhlet extractor.

-

The sample is extracted with a suitable solvent (e.g., acetone) for a prolonged period (e.g., 24 hours) to remove any soluble (un-crosslinked) polymer.

-

After extraction, the cage with the insoluble gel is removed and dried in a vacuum oven at an elevated temperature (e.g., 80°C) until a constant weight (W_final) is achieved.

-

The gel content is calculated as: Gel Content (%) = (W_final / W_initial) x 100

Visualizing the Polymerization Pathways

The following diagrams, generated using Graphviz, illustrate the key mechanistic steps and logical workflows in the study of this compound polymerization.

Caption: Free-radical polymerization mechanism of this compound.

Caption: Experimental workflow for synthesis and characterization.

Conclusion

The polymerization of this compound is a complex process governed by the principles of free-radical chain reactions, significantly modulated by the unique reactivity of allyl groups. The propensity for degradative chain transfer leads to slower polymerization rates and shorter primary chains, while the trifunctional nature of the monomer facilitates the formation of a densely crosslinked network through intermolecular reactions. Intramolecular cyclization acts as a competing reaction, particularly in the early stages of polymerization. A thorough understanding of these mechanistic pathways is crucial for controlling the polymerization process and tailoring the properties of the resulting polymer network for specific high-performance applications. Further research focusing on the direct kinetic analysis of TATM homopolymerization would be beneficial for a more precise quantitative understanding.

References

Reactivity of Allyl Groups in Triallyl Trimellitate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Triallyl trimellitate (TATM), a trifunctional monomer, serves as a critical crosslinking agent in the synthesis of various polymers. Its three reactive allyl groups offer unique opportunities for creating complex, three-dimensional polymer networks with tailored properties. This technical guide provides a comprehensive overview of the reactivity of the allyl groups in TATM, covering its synthesis, polymerization, and potential modifications. The information presented herein is intended to be a valuable resource for researchers and professionals working in polymer chemistry, materials science, and drug development.

Synthesis of this compound

This compound is typically synthesized via the esterification of trimellitic anhydride (B1165640) with allyl alcohol.[1] This reaction is commonly catalyzed by a strong acid, such as sulfuric acid.[1]

A generalized synthesis protocol is as follows:

-

Trimellitic anhydride and an excess of allyl alcohol are charged into a reaction vessel equipped with a stirrer, condenser, and a means for water removal (e.g., a Dean-Stark trap).

-

A catalytic amount of sulfuric acid is added to the mixture.

-

The reaction mixture is heated to reflux, and the water produced during the esterification is continuously removed.

-

Upon completion of the reaction, as indicated by the cessation of water formation, the excess allyl alcohol is removed under reduced pressure.

-

The crude product is then purified, typically by washing with a mild base to remove acidic impurities, followed by drying and vacuum distillation.

The final product is a pale yellow liquid, soluble in alcohols and ethers, but insoluble in water.[1]

Reactivity in Free-Radical Polymerization

The three allyl groups of this compound allow it to act as a potent crosslinking agent during polymerization, leading to the formation of thermoset polymers. The primary method for polymerizing TATM is through free-radical polymerization, which can be initiated either thermally or photochemically.

General Polymerization Behavior of Allyl Monomers

Allyl monomers, including TATM, generally exhibit lower reactivity in radical polymerization compared to vinyl monomers such as styrenes and acrylates. This reduced reactivity is attributed to degradative chain transfer , a process where a hydrogen atom is abstracted from the allyl monomer by a propagating radical. This results in the formation of a less reactive allylic radical, which is stabilized by resonance, thus slowing down the polymerization rate.

Experimental Protocols for Free-Radical Polymerization

Due to the limited specific literature on the detailed polymerization kinetics of this compound, the following protocols are based on established methods for structurally similar triallyl monomers. These should be considered as starting points, and optimization for specific applications may be necessary.

2.2.1. Bulk Polymerization

This method involves polymerizing the monomer without the use of a solvent.

-

Materials:

-

This compound (monomer)

-

Radical initiator (e.g., Benzoyl peroxide (BPO) or 2,2'-Azobis(2-methylpropionitrile) (AIBN))

-

-

Procedure:

-

Place the desired amount of this compound and the initiator (typically 0.5-2 mol% relative to the monomer) into a reaction vessel.

-

Purge the vessel with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which inhibits radical polymerization.

-

Heat the mixture to the desired reaction temperature (e.g., 60-80 °C for AIBN).

-

Monitor the reaction progress by observing the increase in viscosity. The gel point is reached when the mixture becomes a solid gel.

-

The reaction can be terminated by cooling the vessel. The resulting polymer can be purified by swelling in a suitable solvent to remove unreacted monomer and initiator, followed by drying.

-

2.2.2. Solution Polymerization

Solution polymerization offers better control over the reaction temperature and is useful for synthesizing soluble prepolymers at lower monomer concentrations.

-

Materials:

-

This compound (monomer)

-

Suitable solvent (e.g., toluene, dimethylformamide)

-

Radical initiator (e.g., AIBN or BPO)

-

-

Procedure:

-

Dissolve a known amount of this compound in the chosen solvent within the reaction vessel.

-

Add the radical initiator to the solution.

-

Deoxygenate the solution by bubbling an inert gas through it for 20-30 minutes.

-

Heat the solution to the desired polymerization temperature under an inert atmosphere with continuous stirring.

-

Monitor the progress of the polymerization by taking aliquots at different time intervals and analyzing for monomer conversion.

-

Terminate the reaction by cooling the vessel to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).

-

Filter the precipitated polymer, wash it with the non-solvent, and dry it in a vacuum oven.

-

Monitoring Allyl Group Reactivity

Several analytical techniques can be employed to monitor the conversion of the allyl groups during the polymerization of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for monitoring the disappearance of the C=C double bonds of the allyl groups. The progress of the polymerization can be tracked by observing the decrease in the intensity of the characteristic absorption band for the allyl C=C stretching vibration, which typically appears around 1645 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to follow the polymerization kinetics by monitoring the decrease in the signal intensity of the vinyl protons of the allyl groups. These signals are typically found in the range of 5.0-6.5 ppm. The disappearance of these signals relative to an internal standard provides a quantitative measure of monomer conversion.

Differential Scanning Calorimetry (DSC)

DSC can be used to study the curing kinetics of this compound. By measuring the heat flow during the polymerization reaction, one can determine the reaction enthalpy, which is proportional to the extent of conversion. Isothermal or dynamic DSC scans can provide valuable information about the rate of polymerization and the overall curing behavior.

Copolymerization

Chemical Modification of Allyl Groups

The pendant allyl groups in polymers derived from this compound offer reactive sites for further chemical modification. These modifications can be used to introduce new functionalities and tailor the polymer's properties for specific applications. Some potential modification reactions include:

-

Thiol-ene reactions: The reaction of the allyl double bond with a thiol compound, which can be initiated by radicals or UV light. This is a highly efficient "click" chemistry reaction.

-

Epoxidation: The conversion of the double bond to an epoxide group, which can then undergo various ring-opening reactions.

-

Hydroboration-oxidation: The addition of a borane (B79455) across the double bond, followed by oxidation to yield an alcohol.

-

Halogenation: The addition of halogens (e.g., bromine) across the double bond.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes related to the synthesis and polymerization of this compound.

Quantitative Data Summary

Currently, there is a notable absence of specific quantitative kinetic data for the polymerization of this compound in publicly accessible literature. The following tables are provided as templates to be populated as experimental data becomes available.

Table 1: Hypothetical Polymerization Conditions and Conversion

| Entry | Polymerization Type | Initiator (mol%) | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | Bulk | AIBN (1.0) | 70 | 2 | Data Needed |

| 2 | Bulk | BPO (1.0) | 80 | 2 | Data Needed |

| 3 | Solution (Toluene) | AIBN (1.0) | 70 | 4 | Data Needed |

Table 2: Hypothetical Reactivity Ratios for Copolymerization

| Comonomer (M₂) | r₁(TATM) | r₂ | Temperature (°C) | Polymerization System |

| Styrene (B11656) | Data Needed | Data Needed | 60 | Bulk |

| Methyl Methacrylate (B99206) | Data Needed | Data Needed | 60 | Solution (Toluene) |

Conclusion

This compound is a versatile crosslinking monomer with significant potential in the development of advanced polymer materials. While the general principles of allyl monomer reactivity provide a foundational understanding, there is a clear need for more detailed, quantitative studies on the polymerization and copolymerization kinetics of TATM. The experimental protocols and analytical methods outlined in this guide offer a starting point for researchers to explore and characterize the reactivity of this important trifunctional monomer. Such investigations will be crucial for unlocking the full potential of this compound in various scientific and industrial applications.

References

potential research applications of triallyl trimellitate in polymer science

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Trifunctional Monomer

Triallyl trimellitate (TATM) is a trifunctional monomer that holds significant promise as a crosslinking agent and polymer modifier in the field of polymer science. Its unique molecular structure, featuring a rigid aromatic core and three reactive allyl groups, allows for the formation of densely crosslinked polymer networks. This intricate network structure is anticipated to impart substantial improvements to the mechanical, thermal, and chemical properties of a wide range of polymers.

While TATM is commercially available and its synthesis is well-established, a comprehensive public database of its specific performance in various polymer systems is not as extensively documented as that of its structural analogs, such as triallyl isocyanurate (TAIC). This technical guide aims to provide a thorough overview of the potential research applications of this compound. It will detail its synthesis, proposed mechanisms of action in polymer modification, and expected enhancements in polymer properties. Due to the limited availability of specific quantitative data for TATM, this guide will also draw comparisons with the well-characterized crosslinker TAIC to provide a robust understanding of the potential benefits of incorporating TATM into polymer research and development.

Synthesis of this compound

This compound is synthesized via the direct esterification of trimellitic anhydride (B1165640) with allyl alcohol. The reaction is typically catalyzed by a strong acid and involves the removal of water to drive the reaction to completion.

Experimental Protocol: Synthesis of this compound

Materials:

-

Trimellitic anhydride (1 mole)

-

Allyl alcohol (3.3 moles, slight excess)

-

Sulfuric acid (catalytic amount, e.g., 0.5% of total reactant weight)

-

Toluene (B28343) (as a solvent and for azeotropic removal of water)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663)

-

Activated charcoal

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser with a Dean-Stark trap

-

Mechanical stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a Dean-Stark trap, and a thermometer, add trimellitic anhydride, allyl alcohol, and toluene.

-

Catalyst Addition: Slowly add the catalytic amount of sulfuric acid to the stirred reaction mixture.

-

Esterification: Heat the mixture to reflux (approximately 110-120°C). The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water is collected.

-

Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize the acidic catalyst. Repeat the washing until the aqueous layer is neutral.

-

Washing: Wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Decolorization: Add a small amount of activated charcoal to the solution and stir for 30 minutes to decolorize the product.

-

Solvent Removal: Filter off the magnesium sulfate and activated charcoal. Remove the toluene using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation to obtain a clear, pale-yellow liquid.

Caption: Synthesis of this compound via Esterification.

Polymer Crosslinking with this compound

This compound serves as a co-agent in the free-radical crosslinking of various polymers. The process is typically initiated by organic peroxides at elevated temperatures or by high-energy radiation (electron beam). The three allyl groups of TATM can readily participate in the polymerization reaction, creating a robust three-dimensional network within the polymer matrix.

Mechanism of Peroxide-Induced Crosslinking

-

Initiation: The peroxide initiator decomposes upon heating to form highly reactive free radicals.

-

Hydrogen Abstraction: These free radicals abstract hydrogen atoms from the polymer backbone, creating polymer macroradicals.

-

Crosslinking:

-

Direct Polymer-Polymer Coupling: Two polymer macroradicals can combine to form a crosslink.

-

Co-agent Mediated Crosslinking: The polymer macroradical can add to one of the allyl groups of TATM. The resulting radical can then react with another polymer chain or another TATM molecule, leading to a crosslinked network. The presence of TATM significantly increases the efficiency of crosslinking.

-

Caption: Peroxide-Induced Crosslinking with TATM Co-agent.

Potential Research Applications and Expected Effects on Polymer Properties

The incorporation of this compound as a crosslinking co-agent is expected to significantly enhance the performance of various thermoplastic and elastomeric materials. Key areas of application and anticipated property improvements include:

-

Enhanced Mechanical Properties: The formation of a dense, three-dimensional network increases the polymer's rigidity and resistance to deformation. This is expected to lead to:

-

Increased tensile strength and modulus.

-

Improved hardness and abrasion resistance.

-

Enhanced creep resistance, particularly at elevated temperatures.

-

-

Improved Thermal Stability: The crosslinked network restricts the mobility of polymer chains, requiring more energy for thermal degradation to occur. This can result in:

-

A higher heat distortion temperature (HDT).

-

Improved long-term thermal aging resistance.

-

Increased maximum service temperature of the polymer.

-

-

Enhanced Chemical Resistance: The crosslinked structure reduces the permeability of the polymer to solvents and other chemicals, leading to:

-

Reduced swelling in organic solvents.

-

Improved resistance to environmental stress cracking.

-

-

Modification of Rheological Properties: The introduction of TATM can influence the melt viscosity and processing characteristics of the polymer.

Data Presentation: A Comparative Look at a TATM Analog

Disclaimer: The following data is for triallyl isocyanurate (TAIC) and is presented for illustrative and comparative purposes to demonstrate the potential effects of a trifunctional allyl crosslinking co-agent like this compound.

Table 1: Mechanical and Thermal Properties of Crosslinked HDPE with TAIC

| Formulation | Crosslinking Degree (%) | Heat Deformation Temp. (°C) | Impact Strength (kJ/m²) | Flexural Strength (MPa) |

| Neat HDPE | - | - | - | 27.5 |

| HDPE + 1.5% Peroxide | 74.7 | 65.6 | 34.13 | 31.2 |

| HDPE + 1.5% Peroxide + 1.0% TAIC | 82.1 | 80.1 | 104.73 | 33.6 |

Data compiled from analogous studies on TAIC.

Table 2: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₁₈O₆ |

| Molecular Weight | 330.33 g/mol |

| Appearance | Pale yellow liquid |

| Density | 1.161 g/mL at 25°C |

| Refractive Index | 1.525 at 20°C |

Experimental Protocols for Polymer Characterization

To quantify the effects of this compound on polymer properties, a series of standardized tests should be performed.

Mechanical Property Testing

Tensile Testing (ASTM D638 / ISO 527):

-

Specimen Preparation: Prepare dog-bone shaped specimens of the crosslinked polymer according to the dimensions specified in the standard.

-

Testing: Mount the specimen in a universal testing machine. Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.

-

Data Acquisition: Record the load and elongation data throughout the test.

-

Analysis: Calculate the tensile strength, Young's modulus, and elongation at break.

Thermal Analysis

Thermogravimetric Analysis (TGA) (ASTM E1131):

-

Sample Preparation: Place a small, known weight of the crosslinked polymer sample (typically 5-10 mg) into a TGA sample pan.

-

Testing: Heat the sample at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

Data Acquisition: Continuously measure the weight of the sample as a function of temperature.

-

Analysis: Determine the onset of decomposition temperature and the char yield at the end of the test.

Differential Scanning Calorimetry (DSC) (ASTM D3418):

-

Sample Preparation: Seal a small, known weight of the crosslinked polymer sample (typically 5-10 mg) in a DSC pan.

-

Testing: Heat the sample at a controlled rate (e.g., 10°C/min) through the temperature range of interest.

-

Data Acquisition: Measure the heat flow into or out of the sample relative to a reference.

-

Analysis: Determine the glass transition temperature (Tg) and any melting or crystallization temperatures.

Caption: Experimental Workflow for Polymer Characterization.

Conclusion: A Call for Further Investigation

This compound presents itself as a highly promising trifunctional monomer for the advanced modification of polymers. Its chemical structure suggests that it can act as a potent crosslinking agent, offering significant enhancements in the mechanical, thermal, and chemical resistance properties of a wide array of polymeric materials. While this guide has outlined the synthesis, mechanisms, and expected benefits of using TATM, and has provided comparative data from its well-studied analog, TAIC, there remains a clear need for direct experimental investigation.